molecular formula C27H21NO B11647328 biphenyl-4-yl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone

biphenyl-4-yl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone

Cat. No.: B11647328
M. Wt: 375.5 g/mol
InChI Key: NWVNLEPLCLYRBH-UHFFFAOYSA-N
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Description

Biphenyl-4-yl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone is a complex organic compound that combines the structural features of biphenyl and dibenzoazepine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4-yl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone typically involves multi-step organic reactions. One common approach is the Huisgen 1,3-dipolar cycloaddition, where 10,11-dihydro-5H-dibenzo[b,f]azepine is reacted with aromatic azides in the presence of copper sulfate pentahydrate as a catalyst and sodium ascorbate as a co-catalyst in a DMF-water mixture .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like Jones reagent or Dess-Martin periodinane.

    Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azepine ring.

Common Reagents and Conditions

    Oxidation: Jones reagent, Dess-Martin periodinane.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biphenyl-4-yl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of biphenyl-4-yl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone is not fully understood. it is believed to interact with molecular targets such as receptors or enzymes, potentially inhibiting or modulating their activity. This interaction could involve binding to specific sites on the target molecules, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-4-yl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone is unique due to the combination of biphenyl and dibenzoazepine moieties, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C27H21NO

Molecular Weight

375.5 g/mol

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepin-11-yl-(4-phenylphenyl)methanone

InChI

InChI=1S/C27H21NO/c29-27(24-18-14-21(15-19-24)20-8-2-1-3-9-20)28-25-12-6-4-10-22(25)16-17-23-11-5-7-13-26(23)28/h1-15,18-19H,16-17H2

InChI Key

NWVNLEPLCLYRBH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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